Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 864858-11-7
Cat. No.: VC6574814
Molecular Formula: C21H19N3O6S2
Molecular Weight: 473.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864858-11-7 |
|---|---|
| Molecular Formula | C21H19N3O6S2 |
| Molecular Weight | 473.52 |
| IUPAC Name | ethyl 6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C21H19N3O6S2/c1-3-30-21(27)18-14-6-7-23(11(2)25)10-17(14)32-20(18)22-19(26)16-9-12-8-13(24(28)29)4-5-15(12)31-16/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,22,26) |
| Standard InChI Key | NEGHAMGARMHZFX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Introduction
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
This compound, with the PubChem CID 3704668, shares some structural similarities with the compound of interest. It has a molecular formula of C13H11N3O6S2 and a molecular weight of 369.4 g/mol .
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
This compound, with a PubChem CID of 614439, is another related structure. It has a molecular formula of C10H15N3OS and a molecular weight of 225.31 g/mol .
Ethyl 6-ethyl-3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylate
This compound, with a CAS number of 1269027-25-9, has a molecular formula of C13H13NO5S and a molecular weight of 295.31 g/mol .
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, antitumor, or antioxidant properties. The presence of a nitro group could indicate potential for redox activity, while the acetyl group might influence solubility and membrane permeability.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | C13H11N3O6S2 | 369.4 | 864941-31-1 |
| 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | C10H15N3OS | 225.31 | 355001-08-0 |
| Ethyl 6-ethyl-3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylate | C13H13NO5S | 295.31 | 1269027-25-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume